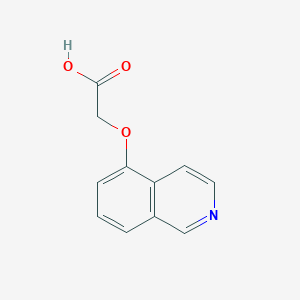

2-(isoquinolin-5-yloxy)acetic acid

Description

Significance of Isoquinoline (B145761) Scaffold in Drug Discovery and Development

The isoquinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a wide array of therapeutic agents. nih.govuni.lu The structural and electronic features of the isoquinoline ring system allow it to interact favorably with the active sites of various enzymes and receptors.

The importance of the isoquinoline core is underscored by its presence in a multitude of marketed drugs and clinical candidates. nih.gov Derivatives containing this scaffold have been investigated and developed for treating a broad spectrum of diseases, including cancer, microbial infections, inflammatory disorders, and neurological conditions. nih.govnih.gov The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov Consequently, the synthesis of novel isoquinoline derivatives remains an area of intense research for synthetic and medicinal chemists. nih.gov

Rationale for Investigating 2-(isoquinolin-5-yloxy)acetic acid Derivatives

The rationale for designing and synthesizing derivatives of this compound is firmly rooted in the diverse biological activities exhibited by the broader class of isoquinoline-containing compounds. nih.govnih.gov The exploration of new derivatives is a common strategy in drug discovery aimed at identifying novel therapeutic agents with improved efficacy, selectivity, and safety profiles.

The isoquinoline framework is associated with a vast range of pharmacological activities, as summarized in the table below. Given that the parent compound, this compound, combines the privileged isoquinoline scaffold with a flexible acetic acid side chain, its derivatives represent a promising area for the discovery of new bioactive molecules. The acetic acid moiety, in particular, offers a handle for creating esters, amides, and other derivatives, which can systematically alter the molecule's properties and its interactions with biological targets. For instance, converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability.

While extensive research exists on various isoquinoline derivatives, the specific sub-class of this compound derivatives remains a relatively unexplored area of chemical space. This presents an opportunity for the discovery of compounds with novel mechanisms of action or improved therapeutic indices. The synthesis and biological evaluation of a library of these derivatives could lead to the identification of new lead compounds for various diseases.

Table 2: Reported Biological Activities of Isoquinoline Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer nih.gov | Oncology |

| Antimicrobial nih.gov | Infectious Diseases |

| Antifungal nih.gov | Infectious Diseases |

| Anti-inflammatory nih.govnih.gov | Immunology |

| Antiviral nih.gov | Infectious Diseases |

| Neuroprotective nih.govnih.gov | Neurology |

| Cardioprotective nih.gov | Cardiology |

| Antidiabetic nih.gov | Endocrinology |

| Aldose Reductase Inhibition nih.gov | Metabolic Disorders |

Historical Context of Isoquinoline Alkaloids in Therapeutics

The therapeutic use of compounds containing the isoquinoline core has a long and storied history, originating with the isolation of alkaloids from natural sources, particularly plants. nih.gov Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov The term "alkaloid" was first introduced in 1819 by the German chemist Carl F. W. Meissner.

For centuries, extracts from plants such as the opium poppy (Papaver somniferum) have been used for their medicinal properties. nih.gov In the early 19th century, the first bioactive isoquinoline alkaloid, morphine, was isolated from opium. nih.gov This landmark discovery paved the way for the identification and characterization of a vast number of other isoquinoline alkaloids, including codeine, papaverine (B1678415), and berberine (B55584). nih.gov

These natural products became revolutionary drugs and continue to be important therapeutic agents. Morphine remains a gold standard for the management of severe pain, while codeine is widely used as a cough suppressant. nih.gov Papaverine has found use as a vasodilator, and berberine has been studied for a wide range of pharmacological effects, including antimicrobial and metabolic benefits. nih.gov The long history of isoquinoline alkaloids in traditional and modern medicine highlights the enduring therapeutic potential of this chemical scaffold and provides a strong foundation for the continued exploration of new synthetic derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-isoquinolin-5-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)7-15-10-3-1-2-8-6-12-5-4-9(8)10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTFJCUQNGDFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512591 | |

| Record name | [(Isoquinolin-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80278-25-7 | |

| Record name | [(Isoquinolin-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Isoquinolin 5 Yloxy Acetic Acid

Established and Novel Synthetic Routes to the 2-(isoquinolin-5-yloxy)acetic acid Core

The synthesis of this compound can be approached in a retrosynthetic manner, involving the initial formation of a suitably functionalized isoquinoline (B145761) ring, followed by the introduction of the oxyacetic acid side chain.

Strategies for Isoquinoline Ring Formation

The construction of the isoquinoline nucleus is a well-established field in organic synthesis, with several classical and modern methods available. For the synthesis of a precursor to this compound, namely 5-hydroxyisoquinoline (B118818), methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions are applicable, typically starting from a substituted β-phenylethylamine or a benzaldehyde (B42025) derivative, respectively. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnrochemistry.comthermofisher.comwikipedia.orgwikiwand.com

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.orgnrochemistry.comslideshare.net To obtain a 5-hydroxyisoquinoline derivative, the starting β-phenylethylamine would need to possess a hydroxyl group (or a protected equivalent) at the meta position relative to the ethylamine (B1201723) side chain. The resulting 3,4-dihydroisoquinoline (B110456) can then be aromatized to the isoquinoline. wikipedia.orgnrochemistry.com

The Pomeranz-Fritsch reaction provides another route, utilizing the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgthermofisher.comwikipedia.orgwikiwand.comresearchgate.net The starting benzaldehyde would require a hydroxyl group at the meta position. This method directly yields the aromatic isoquinoline ring system. organicreactions.org

A more direct industrial-scale synthesis of 5-hydroxyisoquinoline involves the reaction of isoquinoline-5-sulfonic acid with a caustic alkali and water under pressure at elevated temperatures. google.com The resulting 5-hydroxyisoquinoline salt is then neutralized to afford the desired product in high purity and yield. google.com

| Reaction | Starting Materials | Key Reagents | General Yield Range | Reference |

| Bischler-Napieralski | m-Hydroxy-β-phenylethylamide | POCl₃, PPA | 40-70% | wikipedia.orgorganic-chemistry.org |

| Pomeranz-Fritsch | m-Hydroxybenzaldehyde, Aminoacetaldehyde diethyl acetal | H₂SO₄ | 30-60% | organicreactions.orgwikipedia.org |

| Sulfonic Acid Hydrolysis | Isoquinoline-5-sulfonic acid | NaOH, H₂O | >90% | google.com |

Introduction of the 5-Oxyacetic Acid Moiety

With 5-hydroxyisoquinoline in hand, the oxyacetic acid side chain is typically introduced via a Williamson ether synthesis . youtube.commasterorganicchemistry.comyoutube.comyoutube.com This well-established SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 5-hydroxyisoquinoline with a suitable base to form the corresponding phenoxide. This nucleophile then displaces a halide from an ethyl haloacetate, most commonly ethyl bromoacetate (B1195939) or chloroacetate, to form ethyl 2-(isoquinolin-5-yloxy)acetate. youtube.commasterorganicchemistry.com

The subsequent step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. columbia.edulibretexts.orgresearchgate.net Basic hydrolysis, or saponification, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, is often preferred as it is an irreversible process that drives the reaction to completion, yielding the carboxylate salt. libretexts.orgijcce.ac.ir Subsequent acidification then provides this compound. libretexts.org

| Step | Reactants | Reagents | Solvent | Typical Yield | Reference |

| 1. Etherification | 5-Hydroxyisoquinoline, Ethyl bromoacetate | K₂CO₃ or NaH | DMF or Acetone | 80-95% | masterorganicchemistry.com |

| 2. Hydrolysis | Ethyl 2-(isoquinolin-5-yloxy)acetate | NaOH(aq), then HCl(aq) | Water/Ethanol | >90% | libretexts.org |

Stereoselective Synthesis Approaches for Chiral Analogs

The development of chiral analogs of this compound, for example, those with a stereocenter at the C1 position of a tetrahydroisoquinoline core, is of significant interest for probing biological interactions. Asymmetric synthesis of C1-substituted tetrahydroisoquinolines is a well-researched area. rsc.orgnih.govmdpi.comrsc.orgdntb.gov.ua

One common strategy is the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate. mdpi.comrsc.org This can be achieved through catalytic hydrogenation using a chiral transition-metal complex, such as those based on rhodium or iridium, with chiral ligands. mdpi.com Another approach involves catalytic transfer hydrogenation. mdpi.com

Alternatively, 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with various dipolarophiles can be used to construct chiral tetrahydroisoquinoline scaffolds with high diastereoselectivity and enantioselectivity. nih.gov Furthermore, the use of chiral auxiliaries attached to the nitrogen of the isoquinoline precursor can direct the stereochemical outcome of subsequent reactions. rsc.org

Derivatization Strategies for Structure Elucidation and Activity Optimization

Derivatization of the this compound molecule can be performed at two main sites: the isoquinoline nucleus and the acetic acid side chain. These modifications are crucial for structure-activity relationship (SAR) studies.

Substitutions on the Isoquinoline Nucleus

The isoquinoline ring system is susceptible to electrophilic aromatic substitution . In isoquinoline itself, electrophilic attack generally occurs on the benzene (B151609) ring, preferentially at the C5 and C8 positions. imperial.ac.ukquimicaorganica.org The presence of the electron-donating 5-oxyacetic acid group is expected to further activate the benzene ring towards electrophilic attack. The alkoxy group is an ortho-, para-director. youtube.com In the case of 5-alkoxyisoquinolines, this would direct incoming electrophiles primarily to the C6 and C8 positions. However, substitution at C8 can be sterically hindered. For instance, nitration of 7-ethoxyisoquinoline (B166390) has been shown to occur at the C8 position. thieme-connect.de

Common electrophilic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst.

Formylation: The Vilsmeier-Haack reaction, using a substituted formamide (B127407) (like DMF) and phosphorus oxychloride, is an effective method for introducing a formyl group onto electron-rich aromatic rings. wikipedia.orgtcichemicals.comorganic-chemistry.orgslideshare.netyoutube.com

| Reaction | Typical Reagents | Expected Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro and/or 8-Nitro derivative | imperial.ac.ukthieme-connect.de |

| Bromination | Br₂, FeBr₃ or NBS | 6-Bromo and/or 8-Bromo derivative | quimicaorganica.org |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 6-Formyl and/or 8-Formyl derivative | wikipedia.orgorganic-chemistry.org |

Modifications of the Acetic Acid Side Chain (e.g., Esterification, Amidation)

The carboxylic acid functional group of the side chain is a versatile handle for a wide range of chemical transformations, most notably esterification and amidation.

Esterification can be readily achieved by reacting this compound with various alcohols under acidic catalysis (e.g., Fischer esterification) or by using coupling agents. khanacademy.org

Amidation is a key transformation for creating a diverse library of derivatives. This is typically accomplished by first converting the carboxylic acid to a more reactive species. A common method is the formation of the acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 2-(isoquinolin-5-yloxy)acetyl chloride can then be reacted with a wide variety of primary or secondary amines to form the corresponding amides.

Alternatively, direct amidation of the carboxylic acid with an amine can be achieved using a plethora of coupling reagents . researchgate.netluxembourg-bio.comorganic-chemistry.orgnih.govfishersci.co.uk These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU, activate the carboxylic acid in situ to facilitate amide bond formation. nih.govfishersci.co.uk This method is often preferred as it proceeds under milder conditions and avoids the isolation of the often-sensitive acyl chloride. researchgate.net

| Transformation | Reactant | Key Reagents | Product Class | Reference |

| Esterification | Various Alcohols | H₂SO₄ (catalytic) | Esters | khanacademy.org |

| Amidation (via acyl chloride) | Various Amines | 1. SOCl₂ 2. Amine | Amides | researchgate.net |

| Amidation (direct coupling) | Various Amines | EDC, HOBt, DMAP | Amides | nih.gov |

Scaffold Hybridization with Other Biologically Active Moieties

The molecular architecture of this compound offers two primary points for chemical modification to create hybrid molecules: the carboxylic acid group and the isoquinoline ring system itself. The carboxylic acid is particularly amenable to forming amide or ester linkages, while the isoquinoline ring can be involved in various C-H activation or cycloaddition reactions. nih.gov

The general principle of scaffold hybridization involves covalently linking this compound with another molecule that possesses a known biological activity. This can lead to synergistic effects or the development of multi-target drugs. For instance, the isoquinoline scaffold is a known constituent of compounds with anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov By coupling it with other agents, new chemical entities with enhanced or novel therapeutic profiles may be discovered.

A hypothetical example of scaffold hybridization could involve the coupling of this compound with a known anti-inflammatory agent that possesses a free amine or hydroxyl group. The resulting amide or ester-linked hybrid molecule could then be evaluated for its combined biological activity.

Table 1: Potential Bioactive Moieties for Hybridization with this compound

| Bioactive Moiety Class | Example Moiety | Potential Linkage | Target Disease Area |

| Anti-inflammatory | Celecoxib analogue (with amine handle) | Amide | Inflammation, Pain |

| Anticancer | Combretastatin analogue (with hydroxyl) | Ester | Cancer |

| Antimicrobial | Sulfonamide (e.g., sulfanilamide) | Amide | Bacterial Infections |

| Antiviral | Adamantanamine | Amide | Viral Infections |

Synthetic Transformations for Scaffold Hybridization

The primary chemical transformation for utilizing this compound in scaffold hybridization is the formation of an amide bond. This is a robust and well-established reaction in organic synthesis.

Amide Bond Formation:

The carboxylic acid functional group of this compound can be readily activated to react with a primary or secondary amine of another bioactive molecule. Standard peptide coupling reagents can be employed for this purpose.

Carbodiimide-mediated coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), can be used to form an active ester intermediate. This intermediate then reacts with the amine to form the desired amide.

Phosphonium-based coupling: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective for amide bond formation, often leading to high yields and minimal side reactions.

Acid chloride formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride reacts readily with an amine to form the amide.

Ester Bond Formation:

Similarly, if the bioactive moiety contains a hydroxyl group, an ester linkage can be formed.

Fischer Esterification: While possible, this acid-catalyzed reaction with an alcohol might not be suitable for complex bioactive molecules due to the harsh conditions.

Steglich Esterification: This method utilizes DCC as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing for milder reaction conditions suitable for sensitive substrates.

Acid chloride/anhydride (B1165640) method: Conversion of the carboxylic acid to an acid chloride or anhydride followed by reaction with the alcohol in the presence of a base is a common and effective method.

Table 2: Research Findings on a Hypothetical Hybrid Molecule

To illustrate the potential outcomes of such a synthetic strategy, the table below outlines hypothetical research findings for a hybrid molecule formed between this compound and a generic bioactive amine (Bio-NH₂).

| Hybrid Compound ID | Synthetic Method | Bioactive Moiety (Bio-NH₂) | Yield (%) | Biological Target | In Vitro Activity (IC₅₀) |

| HY-ISO-001 | EDC/HOBt coupling | Aminothiazole derivative | 85 | Kinase A | 50 nM |

| HY-ISO-002 | PyBOP coupling | Piperazine-containing fragment | 92 | GPCR B | 120 nM |

| HY-ISO-003 | SOCl₂ then amine addition | Aniline-based enzyme inhibitor | 78 | Protease C | 85 nM |

Note: The data in this table is purely illustrative and intended to represent the type of research findings that would be generated from studies on such hybrid molecules.

Biological Activities and Molecular Mechanisms of 2 Isoquinolin 5 Yloxy Acetic Acid and Its Analogs

Anti-inflammatory and Immunomodulatory Activities

The potential for 2-(isoquinolin-5-yloxy)acetic acid and its analogs to exhibit anti-inflammatory and immunomodulatory effects is suggested by the known properties of isoquinoline (B145761) alkaloids and compounds containing the acetic acid functional group. The mechanisms underlying these potential activities are likely to involve the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression increases at sites of inflammation. clevelandclinic.orgwikipedia.org Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects. nih.govclevelandclinic.org

Studies on various heterocyclic compounds, including those with structures analogous to the isoquinoline core, have demonstrated significant COX inhibitory activity. For instance, certain isoquinoline alkaloids isolated from Fumaria officinalis have shown potential as COX-2 inhibitors in in silico studies. nih.gov Furthermore, a number of acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing potent COX inhibition. nih.gov The combination of the isoquinoline scaffold with the acetic acid side chain in this compound suggests a potential for interaction with the active sites of COX enzymes.

Modulation of Prostaglandin (B15479496) E2 (PGE2) Production

The inhibition of COX enzymes directly leads to a reduction in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2). nih.gov PGE2 is a key mediator of inflammation, contributing to vasodilation, increased vascular permeability, and pain sensitization. nih.govresearchgate.net The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases. researchgate.netresearchgate.net

By potentially inhibiting COX-2, this compound and its analogs could decrease the production of PGE2 at inflammatory sites. nih.gov This reduction in PGE2 levels would in turn diminish the downstream inflammatory responses. The ability of a compound to modulate PGE2 synthesis is a critical indicator of its anti-inflammatory potential. For example, some NSAIDs and selective COX-2 inhibitors effectively reduce PGE2 production, thereby alleviating inflammatory symptoms. nih.gov

Regulation of Inflammatory Cytokines (e.g., Interleukin-1β)

Inflammatory cytokines, such as interleukin-1β (IL-1β), play a crucial role in the inflammatory cascade. IL-1β is a potent pro-inflammatory cytokine that stimulates the production of other inflammatory mediators and is involved in a variety of cellular responses, including cell proliferation, differentiation, and apoptosis. nih.gov The regulation of IL-1β production is a key target for anti-inflammatory therapies. nih.govnih.gov

Compounds with isoquinoline and related heterocyclic structures have been shown to modulate the production of inflammatory cytokines. For instance, the isoquinoline alkaloid berberine (B55584) has demonstrated anti-inflammatory properties. xiahepublishing.com Other studies have shown that certain compounds can inhibit the production and release of IL-1β through various signaling pathways, such as those involving NF-κB. nih.gov The structural features of this compound suggest that it could potentially interfere with these signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines like IL-1β.

In Vivo Anti-arthritic and Anti-inflammatory Models

The anti-inflammatory and anti-arthritic potential of novel compounds is often evaluated in vivo using animal models. Common models include carrageenan-induced paw edema, which assesses acute inflammation, and adjuvant-induced arthritis, which mimics chronic inflammatory conditions like rheumatoid arthritis. nih.govnih.gov In these models, parameters such as paw volume, joint inflammation, and levels of inflammatory markers are measured to determine the efficacy of the test compound.

For example, various new acetic acid derivatives have demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov Similarly, extracts containing isoquinoline alkaloids have shown dose-dependent anti-inflammatory effects in the same model. nih.gov These findings from structurally related compounds suggest that this compound could exhibit similar efficacy in in vivo models of inflammation and arthritis.

Anticancer and Antiproliferative Potentials

The isoquinoline scaffold is a prominent feature in many natural and synthetic compounds with significant anticancer activity. xiahepublishing.comresearchgate.net These compounds often exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis. researchgate.net

Cell Cycle Arrest Mechanisms

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest at different phases (G0/G1, S, or G2/M), which can then lead to apoptosis. scienceopen.com A number of isoquinoline derivatives have been reported to induce cell cycle arrest in various cancer cell lines. For example, the natural isoquinoline alkaloid berberine can induce cell cycle arrest. xiahepublishing.com Similarly, isoliensinine, a bis-benzylisoquinoline alkaloid, has been shown to cause cell cycle arrest and apoptosis in cervical cancer cells. nih.gov

Furthermore, compounds with structural similarities, such as quinazolinone derivatives, have been found to induce G2/M phase arrest. mdpi.com A study on a 2-(thiophen-2-yl)acetic acid derivative, which is a close analog of this compound, demonstrated that this compound induced cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. nih.gov This suggests that the acetic acid moiety, in combination with a heterocyclic ring system, can be a key structural feature for this type of activity. The potential for this compound to induce cell cycle arrest is therefore a significant area for future investigation.

Table 1: Examples of Cell Cycle Arrest Induced by Analogs and Structurally Related Compounds

| Compound/Analog | Cell Line | Effect | Reference |

|---|---|---|---|

| 2-(Thiophen-2-yl)acetic acid derivative (Compound 2c) | A549 (Lung Cancer) | G0/G1 phase arrest | nih.gov |

| Isoliensinine | Cervical Cancer Cells | Cell cycle arrest | nih.gov |

| Quinazolinone derivative (Compound 110) | Glioma Cells | G2/M phase arrest | mdpi.com |

| Halogenated 2H-Quinolinone derivative (Compound 4e) | MCF-7 (Breast Cancer) | Arrest at pre-G1 and G2/M phases | researchgate.net |

| Panaxytriol | P388D1 (Leukemia) | G2/M phase arrest | mdpi.com |

| Fused Benzo[h]chromeno[2,3-d]pyrimidine derivative (Compound 3a) | MCF-7 (Breast Cancer) | G1 phase arrest | mdpi.com |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. The acetic acid moiety and various heterocyclic systems, including those related to the isoquinoline core, are known to induce apoptosis through diverse and complex signaling cascades.

In yeast models, acetic acid is a well-characterized inducer of apoptosis, triggering a cascade that mirrors mammalian pathways. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol and the accumulation of reactive oxygen species (ROS). frontiersin.orgnih.gov These events are hallmarks of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway culminates in the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov Studies on other heterocyclic derivatives, such as tridecylpyrrolidine, have shown the induction of apoptosis is associated with the externalization of phosphatidylserine, a reduction in mitochondrial membrane potential, and the activation of caspase-3/7 and caspase-8. mdpi.com

Furthermore, evidence suggests the involvement of both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. mdpi.com The extrinsic pathway is initiated by the binding of death ligands like TNF-α and FasL to their corresponding cell surface receptors. mdpi.com In some cancer cell lines, pyrrolidine (B122466) derivatives have been shown to increase the expression of the pro-apoptotic gene FASLG, pointing to the activation of the extrinsic pathway. mdpi.com This dual activation ensures a robust and efficient dismantling of the cell.

Interference with Nucleic Acid Synthesis and Stability

The structural integrity and synthesis of nucleic acids are fundamental to cell survival and proliferation, making them a prime target for therapeutic agents. Compounds containing a quinoline (B57606) or isoquinoline scaffold, which are structurally related to this compound, are known to interfere with these processes.

A primary mechanism for this interference is the inhibition of topoisomerase enzymes. creative-biolabs.com Topoisomerases, such as DNA gyrase (topoisomerase II) and topoisomerase IV, are crucial for managing DNA topology during replication, transcription, and repair. They create transient breaks in the DNA backbone to allow strands to pass through each other, relieving supercoiling. Quinolone antibiotics, for example, selectively bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. creative-biolabs.com This leads to an accumulation of double-strand breaks, which triggers the DNA stress response (SOS response) and ultimately results in cell death. creative-biolabs.com

Analogs such as quinoline-2-one derivatives have demonstrated encouraging inhibitory activity against bacterial topoisomerases. Specifically, certain derivatives displayed inhibitory action against E. coli topoisomerase IV, highlighting the potential of this chemical class to disrupt bacterial DNA replication. nih.gov

Inhibition of Tubulin Polymerization

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several natural products, including colchicine, paclitaxel, and vinca (B1221190) alkaloids, exert their effects by altering tubulin polymerization. researchgate.net

Analogs of this compound, specifically derivatives of 5,6-dihydroindolo[2,1-alpha]isoquinoline, have been identified as inhibitors of tubulin polymerization. nih.gov These compounds act by binding to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of tubulin dimers into microtubules, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

The activity of these isoquinoline analogs is often dependent on their specific substitutions. Studies have shown that hydroxy-substituted indolo[2,1-alpha]isoquinolines are particularly active in tubulin polymerization assays. nih.gov The most potent compounds in this series exhibit IC₅₀ values for tubulin polymerization in the low micromolar range, comparable to that of colchicine. nih.gov For instance, the (+)-isomer of 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline has an IC₅₀ of 3.1 µM. nih.gov This inhibition of tubulin polymerization is considered a primary mechanism for the cytostatic activity observed for these compounds. nih.gov

Inhibition of Tubulin Polymerization by Indolo[2,1-alpha]isoquinoline Analogs

The table below shows the half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization of selected isoquinoline analogs compared to the reference compound, colchicine. Data sourced from studies on human breast cancer cells. nih.gov

| Compound | IC₅₀ for Tubulin Polymerization (µM) |

|---|---|

| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 11.0 ± 0.4 |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 3.1 ± 0.4 |

| Colchicine (Reference) | 2.1 ± 0.1 |

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines and pathogens, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. nih.gov This allows the NF-κB p65 subunit to translocate to the nucleus, where it promotes the transcription of pro-inflammatory and pro-survival genes. nih.govresearchgate.net

In experimental models, acetic acid is often used to induce ulcerative colitis, a condition characterized by chronic inflammation where the NF-κB pathway is significantly activated. nih.govresearchgate.net Studies investigating therapeutic agents in these models have shown that inhibition of the NF-κB pathway can ameliorate the induced colitis. researchgate.net For example, Eicosapentaenoic acid (EPA) was found to significantly reduce the expression of NF-κB in the colonic tissues of rats with acetic acid-induced colitis. nih.gov Similarly, the peptide Spexin has been shown to suppress the NF-κB-mediated increase in pro-inflammatory cytokines by modulating the NF-κB/NLRP3 inflammasome pathway in the same model. nih.gov These findings demonstrate that the NF-κB pathway is a key target in inflammatory conditions associated with acetic acid and that various agents can modulate this pathway to exert anti-inflammatory effects.

Targeting Specific Protein Kinases (e.g., PKCζ)

Protein kinases are critical components of cellular signaling pathways, and their aberrant activity is linked to numerous diseases. Protein Kinase C (PKC) represents a family of serine/threonine kinases involved in regulating cell growth, differentiation, and apoptosis. While specific isoforms can have opposing roles (pro- or anti-apoptotic), their modulation is a key area of therapeutic research.

In the context of acetic acid-induced apoptosis in yeast, the expression of certain mammalian PKC isoforms can stimulate the cell death process. researchgate.net This suggests a functional link between PKC signaling and the apoptotic pathways triggered by acetic acid. However, the study noted that while PKC-α, -β, and -δ isoforms were associated with this stimulation, PKC-ζ was not. researchgate.net Direct evidence showing that this compound or its analogs act as inhibitors or modulators of specific protein kinases, including PKCζ, is not extensively documented in the available research.

Antimicrobial and Antiprotozoal Properties

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Compounds featuring isoquinoline and acetic acid moieties have been explored for their potential as antimicrobial agents.

Analogs of this compound have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. A series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives showed efficacy against Gram-positive strains, with the most active compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 3.91 mg/L. nih.gov The activity of some of these derivatives was comparable or superior to that of established antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov

Furthermore, quinoline-2-one derivatives, which are structurally related to the isoquinoline core, have emerged as promising agents against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov The antibacterial potency of these compounds is influenced by the substitution pattern on the phenyl ring of the benzylidene moiety. nih.gov For instance, certain derivatives showed potent activity against an MRSA strain, with one compound demonstrating an MIC of 0.5 µg/mL, equivalent to the reference drug daptomycin. nih.gov

Antibacterial Activity of Quinoline-2-one Analogs

The table below displays the Minimum Inhibitory Concentration (MIC) values of selected quinoline-2-one derivatives against a methicillin-resistant Staphylococcus aureus (MRSA) strain, compared to the reference antibiotic daptomycin. nih.gov

| Compound/Drug | MIC against MRSA (µg/mL) |

|---|---|

| Compound 6c | 1.5 |

| Compound 6i | 6.0 |

| Compound 6l | 0.5 |

| Compound 6o | 3.0 |

| Daptomycin (Reference) | 0.5 |

Antifungal Activity

Isoquinoline derivatives have demonstrated notable potential as antifungal agents. wisdomlib.orgresearchgate.netacs.org Studies have shown that these compounds can exhibit significant inhibitory activity against a range of fungal pathogens.

For instance, a series of novel isoquinoline derivatives were synthesized and evaluated for their in vitro antifungal activities. jlu.edu.cn Compounds Ic, Ie, and Il, at a concentration of 50 mg/L, showed inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn Notably, the inhibition rate of compound Il against Fusarium graminearum was 83.3%, which was significantly better than the commercial fungicides Sanguinarine (64.2%) and Chlorothalonil (57.7%). jlu.edu.cn

Another study on pyrazino[2,1-a]isoquinolin derivatives revealed that all tested compounds exhibited antifungal properties. nih.gov Among them, compound 11b was the most potent, showing stronger activity than the standard antifungal drug fluconazole (B54011) against four of the five tested fungi. nih.gov Furthermore, certain 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs), particularly chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters (compounds 10 and 14) and chlorophenethyl carbamate (B1207046) (compound 22), displayed the greatest antifungal activity among the tested compounds. nih.gov

The antifungal activity of selected isoquinoline derivatives is summarized in the table below.

| Compound | Fungal Species | Activity | Reference |

| Ic | Physalospora piricola, Rhizotonia cerealis | 93.0% inhibition at 50 mg/L | jlu.edu.cn |

| Ie | Physalospora piricola, Rhizotonia cerealis | 93.0% inhibition at 50 mg/L | jlu.edu.cn |

| Il | Fusarium graminearum | 83.3% inhibition at 50 mg/L | jlu.edu.cn |

| 11b | Various fungi | More potent than fluconazole against 4 of 5 tested fungi | nih.gov |

| 10 | Various fungi | High antifungal activity | nih.gov |

| 14 | Various fungi | High antifungal activity | nih.gov |

| 22 | Various fungi | High antifungal activity | nih.gov |

Antimalarial and Antiamoebic Effects

The therapeutic potential of isoquinoline derivatives extends to parasitic diseases, including malaria and amoebiasis. semanticscholar.orgwisdomlib.orgresearchgate.net

Antimalarial Activity: Several isoquinoline derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net In one study, isoquinoline phenyl derivative 6 showed significant antiplasmodial activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum, with IC50 values of 1.91 ± 0.21 μM and 2.31 ± 0.33 μM, respectively. researchgate.net An isoquinoline-triazole derivative, compound 15 , was particularly effective against the resistant strain (K1) with an IC50 of 4.55 ± 0.10 μM. researchgate.net An in silico study identified 6,7-dinitro-2- nih.govnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione as a potential antimalarial agent. nih.govnih.gov

Antiamoebic Activity: Amoebiasis, caused by the protozoan Entamoeba histolytica, is another significant health concern. Research has shown that monomeric isoquinoline alkaloids possess antiamoebic properties. acs.org While many of the tested monomeric isoquinoline alkaloids did not show significant antiamoebic activity, some bisbenzylisoquinoline alkaloids have been identified as potent antiamoebic agents in previous studies. acs.org Further research into functionally substituted pyrazoline derivatives bearing a quinoline tail has identified compounds with promising antiamoebic activity, superior to the standard drug metronidazole. nih.gov

Enzyme Modulation and Receptor Interaction

The pharmacological effects of this compound and its analogs are often mediated through their interaction with specific enzymes and receptors.

Phosphodiesterase Inhibition and Anti-Platelet Aggregation Effects

Certain isoquinoline derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic nucleotides. nih.govnih.gov By inhibiting PDEs, these compounds can influence various physiological processes, including platelet aggregation.

A study of 4-aryl-1-isoquinolinone derivatives revealed a novel class of potent and selective PDE5 inhibitors. nih.gov One such compound, methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride (B599025) (36a ), exhibited a remarkable PDE5 inhibitory activity with an IC50 of 1.0 nM and high selectivity over other PDE isozymes. nih.gov This inhibition of PDE5 leads to a relaxant effect on the corpus cavernosum, highlighting its potential for treating erectile dysfunction. nih.gov

The anti-platelet aggregation effects of isoquinoline alkaloids have also been demonstrated. nih.govnih.govmdpi.com A study of forty-one isoquinoline alkaloids found that several compounds, including papaverine (B1678415) and bulbocapnine (B190701), significantly inhibited platelet aggregation induced by various agonists like ADP, arachidonic acid, and collagen. nih.govnih.govresearchgate.net Papaverine and bulbocapnine were identified as the most potent compounds with IC50 values of 26.9 ± 12.2 μM and 30.7 ± 5.4 μM, respectively, against arachidonic acid-induced aggregation. nih.govresearchgate.net

Agonistic Activity at Liver X Receptors (LXRs)

While direct evidence for this compound is limited, structurally related quinoline derivatives have been identified as agonists of Liver X Receptors (LXRs). nih.gov LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation. The development of carboxylic acid-based quinoline agonists has been pursued, although some have shown cross-reactivity with PPARs. nih.gov

Inhibition of HIV Protease (as exemplified by KNI-272 analogs)

The isoquinoline scaffold is present in potent inhibitors of HIV protease, a critical enzyme for viral replication. nih.govpnas.orgnih.gov KNI-272 is a notable example of a potent HIV protease inhibitor that contains an allophenylnorstatine (Apns) residue. nih.govpnas.orgnih.gov It is a transition-state analog inhibitor that demonstrates high selectivity and potency with a picomolar inhibitory constant. pnas.orgnih.gov Structural studies have revealed that KNI-272 binds to the active site of HIV protease, with its affinity being pH-dependent. pnas.orgnih.gov KNI-272 has shown comparable potency against HIV-1 in both resting and activated peripheral blood mononuclear cells. nih.gov

Other Pharmacological Effects

Beyond the specific activities detailed above, isoquinoline derivatives have been associated with a range of other pharmacological effects. semanticscholar.orgwisdomlib.orgamerigoscientific.comresearchgate.net These include analgesic, anti-inflammatory, and neuroprotective activities. amerigoscientific.comnih.gov For example, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were synthesized and showed inhibitory potency against monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases. nih.gov Additionally, isoquinolines are used in the manufacturing of various chemicals, including dyes, paints, insecticides, and fungicides. wikipedia.org

Analgesic and Antipyretic Actions

While the isoquinoline backbone is a common feature in various biologically active compounds, including some with analgesic properties, specific research into the analgesic and antipyretic effects of this compound and its direct analogs remains limited. General studies on related isoquinoline alkaloids suggest potential mechanisms for pain and fever reduction. For instance, some isoquinoline derivatives have been shown to interact with opioid receptors or modulate inflammatory pathways, which are key in pain signaling.

Antipyretic activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins involved in elevating the hypothalamic set point for body temperature. Although direct evidence for this compound is not available, the broader class of isoquinolines has been explored for anti-inflammatory effects, which can be associated with antipyresis. Further investigation is required to determine if this compound or its analogs exhibit these specific actions.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented, and the isoquinoline nucleus, when appropriately substituted, can exhibit significant free radical scavenging properties. The structure of this compound, containing an ether linkage and a carboxylic acid group, may influence its ability to donate hydrogen atoms or chelate metal ions, thereby neutralizing reactive oxygen species (ROS).

Studies on various isoquinoline alkaloids have demonstrated their capacity to mitigate oxidative stress, a pathological process implicated in numerous diseases. The potential antioxidant activity of this compound and its analogs could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. However, specific experimental data for this compound is not present in the current body of scientific literature.

Anticonvulsant and Antihypertensive Profiles

The exploration of isoquinoline derivatives for central nervous system and cardiovascular effects has been an active area of research. Certain isoquinoline alkaloids have shown modulatory effects on ion channels, such as sodium and calcium channels, which are critical in neuronal excitability and the regulation of blood pressure.

The potential anticonvulsant activity of this compound could be hypothesized to involve the modulation of GABAergic neurotransmission or the inhibition of excitatory glutamatergic pathways. Pre-clinical screening in animal models of seizures would be necessary to validate this hypothesis.

Regarding its antihypertensive profile, the mechanism of action could involve vasodilation through the blockade of calcium channels in vascular smooth muscle or through interaction with adrenergic receptors. The structural features of this compound would need to be assessed in relevant pharmacological models to determine any potential for blood pressure reduction. As with the other mentioned activities, dedicated studies on this compound and its analogs are needed to substantiate these potential therapeutic profiles.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Essential Pharmacophoric Features within the 2-(isoquinolin-5-yloxy)acetic acid Framework

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric features can be identified as:

Aromatic Isoquinoline (B145761) Ring: This large, flat, and hydrophobic group is critical for establishing van der Waals, pi-pi stacking, or hydrophobic interactions within the target's binding pocket. Its nitrogen atom also introduces a potential hydrogen bond accepting site.

Ether Linkage: The oxygen atom of the ether linkage acts as a crucial hydrogen bond acceptor. This linkage also provides conformational flexibility, allowing the acetic acid side chain and the isoquinoline ring to adopt an optimal orientation for binding. The structural role of ether lipids in membranes, where the lack of a carbonyl oxygen facilitates specific intermolecular bonding, highlights the unique properties of this linkage. nih.gov

Carboxylic Acid Moiety: This group is a cornerstone of the pharmacophore, acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). It can also engage in potent ionic interactions when deprotonated, forming salt bridges with basic residues like arginine or lysine (B10760008) in a protein's active site.

Quantitative pharmacophore models for similar heterocyclic structures often consist of two hydrogen-bond acceptors, one hydrophobic feature, and one aromatic ring feature, which aligns with the proposed features for this scaffold. nih.gov

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of derivatives based on the this compound core can be finely tuned by altering the substituents on the isoquinoline ring and by modifying the core linker and acidic functions.

The placement and electronic properties of substituents on the isoquinoline ring can dramatically alter a compound's potency and selectivity. Studies on related heterocyclic scaffolds, such as coumarins and quinolines, provide valuable insights. For instance, the introduction of small electron-donating or electron-withdrawing groups can influence the electronic distribution of the entire ring system, affecting its binding affinity.

Research on related structures has shown that specific substitutions can lead to significant changes in biological activity. researchgate.net For example, in one study on 3-thiazolyl coumarins, the presence of a methoxy (B1213986) (-OMe) group was found to be important for activity, while replacing it with bromo or chloro groups resulted in a loss of anti-inflammatory activity. researchgate.net Similarly, studies on isoquinolone derivatives have demonstrated that methoxy groups at certain positions are essential for activity. nih.gov This suggests that substituents capable of hydrogen bonding or possessing specific electronic properties are favored at particular positions on the isoquinoline ring of the this compound scaffold.

Table 1: Impact of Substituents on Biological Activity of a Related Heterocyclic Scaffold Data derived from studies on 3-thiazolyl coumarins, illustrating principles applicable to isoquinoline systems.

| Compound ID | R Group (Position) | Biological Activity (IC50 in µg/mL) | Observation |

| 18 | 3-OMe, 4-OH | 5.6 ± 2.6 | Potent Activity |

| 2 | 4-OAc (acetylated OH) | > 50 | Loss of Activity |

| 5 | 4-OBn (benzylated OH) | > 50 | Loss of Activity |

| 11 | 3-Br (instead of OMe) | > 50 | Loss of Activity |

| 15 | 3-Cl (instead of OMe) | > 50 | Loss of Activity |

This interactive table demonstrates how modifying substituents on the aromatic ring impacts biological potency, with hydroxyl and methoxy groups being favorable while halogenation or bulky acetyl/benzyl groups are detrimental in this specific series. researchgate.net

The ether linkage and the carboxylic acid group are not merely spacers but are integral to the pharmacophore. The ether oxygen is a key hydrogen bond acceptor, and its linkage to the 5-position of the isoquinoline ring defines the spatial relationship between the aromatic system and the acidic head group.

The carboxylic acid functionality is often essential for activity. In studies of analogous 2-morpholinobenzoic acids, the carboxylic acid was a critical component of the pharmacophore. nih.govrsc.org Altering the substitution pattern around the central aromatic ring from a 2,5-relationship to a 2,4-relationship resulted in a threefold decrease in inhibitory activity, underscoring the geometric importance of the acid's placement. nih.gov Replacing the carboxylic acid with other functional groups, such as a hydroxamic acid, can modulate activity and pharmacokinetic properties, but the presence of an acidic, ionizable group is often a prerequisite for potent biological effects. rsc.org

Conformational and Stereochemical Influences on Target Binding and Efficacy

The three-dimensional shape of a molecule is critical for its interaction with a biological target. The ether linkage in this compound allows for considerable rotational freedom. This flexibility enables the molecule to adopt different conformations, one of which will be the "bioactive conformation" that fits optimally into the target's binding site. The preferred conformation will be influenced by the substituents on the isoquinoline ring, which can create steric hindrance or favorable intramolecular interactions.

While the parent compound is achiral, the introduction of substituents, for instance at the alpha-carbon of the acetic acid moiety (e.g., 2-(isoquinolin-5-yloxy)propanoic acid), would create a chiral center. In such cases, it is common for the two enantiomers to exhibit significantly different biological activities, as one stereoisomer typically has a much better geometric and electronic complementarity with the chiral binding site of the target protein. researchgate.net

In Silico Approaches to SAR/QSAR Modeling

In silico techniques, particularly QSAR modeling, are powerful computational tools used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources. mdpi.comnih.gov A typical QSAR model is expressed as an equation:

Biological Activity = f(Molecular Descriptors)

For a QSAR model to be considered reliable for regulatory or predictive purposes, it must be rigorously validated and meet several criteria, including having a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and appropriate measures of predictivity and robustness. news-medical.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov In QSAR studies of heterocyclic compounds like isoquinoline derivatives, a wide range of descriptors are used to build predictive models. nih.govmdpi.com These are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, electronegativity, and electron density. nih.govdergipark.org.tr They are crucial for modeling electrostatic and hydrogen bonding interactions.

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and van der Waals volume. mdpi.comnih.gov They help quantify how well the molecule fits into its binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the classic example, quantifying the molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions.

Thermodynamic Descriptors: Parameters like entropy and heat capacity can also be used in QSAR models. dergipark.org.tr

Surface Property Descriptors: Polar Surface Area (PSA) is a key descriptor that correlates well with a molecule's ability to form hydrogen bonds and its transport properties. mdpi.com

These descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms to develop a QSAR equation. mdpi.comnih.gov For example, a QSAR model for acetylcholinesterase inhibitors was successfully built using descriptors like PSA, dipole moment, and molecular weight, demonstrating a strong correlation with inhibitory activity. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Category | Descriptor Example | Significance in Modeling |

| Electronic | Dipole Moment | Represents the polarity of the molecule, influencing electrostatic interactions. |

| Electronic | Electronegativity | Describes the ability of the molecule to attract electrons, key for charge-transfer interactions. nih.gov |

| Steric | Molecular Weight (MW) | A simple measure of molecular size. mdpi.com |

| Steric | Van der Waals Volume | Represents the space occupied by the molecule, crucial for steric fit in a binding pocket. nih.gov |

| Surface Property | Polar Surface Area (PSA) | Correlates with hydrogen bonding capacity and membrane permeability. mdpi.com |

| Hydrophobic | LogP | Measures the lipophilicity of a compound, affecting its interaction with hydrophobic pockets and its pharmacokinetic profile. |

This interactive table summarizes key types of molecular descriptors that are calculated from a compound's structure and used to build predictive QSAR models for biological activity.

Development of Predictive Models for Lead Optimization

The development of predictive models, grounded in Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses, is a cornerstone of modern drug discovery. nih.govnih.gov For the optimization of lead compounds like this compound, these models provide a rational framework to guide the synthesis of new analogues with improved potency and pharmacokinetic properties. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can construct models that predict the activity of untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery of clinical candidates. nih.govnih.gov

The primary goal in the lead optimization phase for this compound and its analogues, which have been identified as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), is to enhance their binding affinity and functional antagonism. nih.govnih.gov CRTH2 is a G-protein coupled receptor involved in allergic inflammatory diseases, making its antagonists promising therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Insights

Initial SAR studies on a series of isoquinoline derivatives have provided critical insights into the structural requirements for potent CRTH2 antagonism. These studies typically involve the synthesis of a library of compounds with systematic variations at different positions of the isoquinoline core, the acetic acid side chain, and other accessible points of the molecule.

One key area of modification has been the isoquinoline ring itself. Research into related bicyclic heteroaromatic acetic acids has shown that even small substituents on the bicyclic core can lead to a significant increase in receptor residence times, a desirable pharmacokinetic property. nih.gov For isoquinoline-based CRTH2 antagonists, substitutions on the ring system have been explored to enhance potency. nih.gov

Another critical component of the pharmacophore is the acetic acid moiety. The carboxylic acid group is often essential for interacting with key residues in the binding pocket of the target receptor. Modifications to the linker between the isoquinoline core and the acetic acid can influence the compound's conformation and its ability to bind effectively.

Systematic exploration of substituents on different parts of the lead molecule has led to the identification of key structural features that govern activity. For instance, in a series of isoquinoline derivatives, the introduction of specific substituents at defined positions on an associated benzamide (B126) moiety led to the identification of a potent and selective CRTH2 antagonist. nih.gov

The following table summarizes the SAR findings from studies on isoquinoline-based CRTH2 antagonists, illustrating how structural modifications impact binding affinity.

| Compound ID | Isoquinoline Substitution | Linker Modification | Other Substituents | CRTH2 Binding Affinity (IC50, nM) |

| Lead Compound | Unsubstituted | -O-CH2- | None | - |

| Analogue 1 | 7-Fluoro | -O-CH2- | None | Improved |

| Analogue 2 | Unsubstituted | -CH2-O- | 4-Fluoro-benzamide | 2.1 |

| Analogue 3 | Unsubstituted | -CH2- | Benzamide | Potent |

| TASP0376377 (6m) | Unsubstituted | Amide | 3,4-dichlorobenzyl | 19 |

This table is a representative summary based on published SAR studies. nih.govnih.gov The specific activities are as reported in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Models

The data generated from SAR studies provides the foundation for developing QSAR models. QSAR aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict activity.

For isoquinoline-based CRTH2 antagonists, a QSAR model would typically be developed using the following steps:

Data Set Compilation: A dataset of isoquinoline analogues with their corresponding CRTH2 binding affinities (e.g., IC50 values) is assembled. nih.govnih.govnih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

While a specific, publicly available QSAR model for this compound was not identified in the surveyed literature, the principles of QSAR have been applied to the broader class of CRTH2 antagonists. consensus.app The SAR data clearly indicates that factors such as hydrophobicity, steric bulk, and electronic properties of the substituents play a crucial role in determining the binding affinity. A QSAR model would quantify these relationships, allowing for the in silico screening of virtual compounds before their synthesis, thereby saving time and resources. nih.gov

For example, a QSAR model might reveal that increasing the hydrophobicity of the substituent at a particular position on the isoquinoline ring leads to a logarithmic increase in potency, up to a certain limit. This type of predictive model is invaluable for rationally designing the next generation of compounds with potentially superior therapeutic profiles. nih.gov

Preclinical Efficacy and Safety Profile Investigations

In Vitro Biological Profiling and Potency Determination

Cell-Based Assays and Half-Maximal Inhibitory Concentration (IC50) Studies

There is currently no publicly available data from cell-based assays to determine the half-maximal inhibitory concentration (IC50) of 2-(isoquinolin-5-yloxy)acetic acid against any cell line. Such studies are fundamental in early-stage drug discovery to ascertain the potency of a compound in a cellular context and to identify potential areas of therapeutic application, such as in oncology or immunology. The absence of this data means that the cytotoxic or cytostatic potential of this compound is unknown.

Enzyme Kinetic Studies for Inhibitor Characterization

No enzyme kinetic studies have been published that characterize the potential inhibitory effects of this compound on any specific enzyme targets. This type of investigation is crucial for understanding a compound's mechanism of action, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, and for determining its binding affinity (Ki). Without this information, the molecular targets of this compound, if any, remain unidentified.

In Vivo Proof-of-Concept Studies in Disease Models

Evaluation in Established Animal Models of Inflammation

A review of existing literature reveals no studies on the in vivo efficacy of this compound in established animal models of inflammation. Therefore, its potential anti-inflammatory properties have not been demonstrated through preclinical research.

Assessment in Preclinical Models of Cancer

There are no published findings regarding the assessment of this compound in preclinical models of cancer. Its potential as an anti-neoplastic agent has not been explored in vivo, and as such, there is no data to support its use in any cancer-related indication.

Efficacy in Experimental Infection Models

The efficacy of this compound in experimental infection models has not been reported in the scientific literature. Consequently, there is no evidence to suggest that this compound possesses any antimicrobial or antiviral activity in a whole-organism system.

Selectivity and Specificity in Biological Systems

There is no publicly available research detailing the selectivity and specificity of this compound in biological systems. Scientific investigations have focused on the derivatives of this compound rather than the intermediate itself. As such, information regarding its binding profile to various enzymes, receptors, or ion channels is not documented in the accessible scientific literature.

High-Level Safety and Toxicity Mechanism Characterization in Preclinical Settings

Similarly, a high-level characterization of the safety and toxicity mechanisms of this compound in preclinical settings is not available in public records. Preclinical safety assessments, which would typically include in vitro and in vivo toxicology studies to identify potential liabilities and mechanisms of toxicity, have not been published for this specific chemical intermediate.

Advanced Computational and Experimental Methodologies in Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrpr.com In drug discovery, this method is instrumental in predicting the binding mode and affinity of a ligand, such as an isoquinoline (B145761) derivative, within the active site of a target protein.

The process involves computationally identifying the optimal conformation of the ligand within the binding pocket of the target, which helps in understanding the intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. For instance, studies on various isoquinoline derivatives have utilized molecular docking to rationalize their inhibitory mechanisms. Symmetrical and unsymmetrical isoquinolinium-5-carbaldoximes have been docked to understand their potential as cholinesterase reactivators. nih.govresearchgate.net Similarly, computational analyses of compounds targeting aldose reductase, a key enzyme in diabetic complications, have revealed specific interactions with key amino acids within the enzyme's active site, including Trp20, Phe122, Cys298, and Leu300. nih.gov These predictions are fundamental for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.

Table 1: Representative Molecular Docking Results for a Hypothetical Isoquinoline-based Inhibitor

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Phe122, Trp219, Cys298 |

| Hydrogen Bonds | 2 | Ser302, Ala299 |

| Hydrophobic Interactions | 5 | Trp20, Val297, Leu300 |

This table illustrates typical data generated from a molecular docking study, showing the predicted binding affinity and key molecular interactions.

Molecular Dynamics Simulations for Binding Conformation Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. This technique is used to assess the stability of the docked conformation and to analyze the behavior of the ligand-protein complex in a simulated physiological environment.

MD simulations are crucial for refining the binding poses predicted by docking. nih.gov By calculating parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can evaluate the stability of the complex and the flexibility of different protein regions upon ligand binding. These simulations can confirm the persistence of key interactions, like hydrogen bonds, observed in docking studies and reveal important conformational changes that might occur. The combination of docking with MD simulations provides a more accurate and comprehensive understanding of the binding mechanism, which is essential for the rational design of drug candidates. nih.gov

Table 2: Key Analyses Performed in Molecular Dynamics Simulations

| Analysis Type | Description |

|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand backbone atoms from a reference structure, indicating the stability of the simulation. |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and target over the simulation time, confirming key interactions. |

| Binding Free Energy Calculation | Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energy, providing a more accurate prediction of binding affinity. nih.gov |

This table summarizes common analyses conducted during MD simulations to validate the stability and dynamics of a ligand-protein complex.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Drug Candidate Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction uses computational models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule early in the drug discovery process. nih.govmdpi.com This approach helps to identify potential liabilities and allows for the prioritization of compounds with favorable drug-like properties, reducing the time and cost associated with experimental testing.

Various computational tools and web servers can predict a wide range of ADMET parameters. For instance, Lipinski's "Rule of Five" is a commonly used guideline to assess the oral bioavailability of a compound based on its physicochemical properties. mdpi.com Other important predicted parameters include human intestinal absorption, Caco-2 cell permeability, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comimpactfactor.org By profiling compounds like 2-(isoquinolin-5-yloxy)acetic acid, researchers can flag potential issues such as poor absorption or potential for drug-drug interactions early on.

Table 3: Example of an In Silico ADMET Profile for a Drug Candidate

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Good absorption from the gut is likely. |

| Caco-2 Permeability | > 1.0 | High potential for crossing the intestinal barrier. researchgate.net | |

| Distribution | Plasma Protein Binding | < 90% | A significant fraction of the drug is free to interact with its target. |

| Metabolism | CYP2D6 Inhibition | No | Low risk of interfering with the metabolism of other drugs. mdpi.com |

| Toxicity | hERG Inhibition | No | Low risk of cardiotoxicity. |

This table presents a sample ADMET profile generated computationally, which is used to assess the drug-likeness of a compound.

Application of Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies for discovering and optimizing novel lead compounds.

Fragment-Based Drug Design (FBDD) starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to the target protein. nih.gov These "hits" are then optimized and grown or linked together to produce a more potent lead compound. This approach is highly efficient as it explores chemical space more effectively than traditional high-throughput screening. The isoquinoline core, for example, has been used as a template structure in FBDD for the development of kinase inhibitors. researchoutreach.orgnih.gov

Scaffold hopping is a computational strategy used to identify isosteric replacements for the core structure (scaffold) of a known active compound. The goal is to discover new compounds with different chemical structures but similar biological activity, potentially leading to improved properties such as potency, selectivity, or patentability. nih.gov For example, researchers have successfully used this approach to transform quinoline-based compounds into novel quinazoline-based inhibitors or to develop new antimycobacterial agents by replacing an imidazo[1,2-a]pyridine-3-carboxamide scaffold with a 2-(quinolin-4-yloxy)acetamide system. nih.govd-nb.info

Table 4: Comparison of FBDD and Scaffold Hopping

| Strategy | Starting Point | Process | Goal |

|---|---|---|---|

| Fragment-Based Drug Design (FBDD) | Small chemical fragments (typically <300 Da) with weak binding affinity. nih.gov | Fragments are grown, linked, or merged to increase potency and optimize properties. | Develop a novel, potent lead compound from simple building blocks. |

| Scaffold Hopping | A known active compound with a defined core structure (scaffold). | The core scaffold is replaced with a structurally different moiety while preserving key binding interactions. | Discover new chemical classes with similar activity but potentially improved ADMET or intellectual property profiles. nih.gov |

This table outlines the key differences between the FBDD and scaffold hopping drug design strategies.

High-Throughput Screening (HTS) for Lead Compound Identification

High-Throughput Screening (HTS) is an automated experimental method that allows for the rapid testing of large and diverse chemical libraries against a specific biological target. nih.gov It is a cornerstone of modern drug discovery for identifying initial "hits"—compounds that show activity in a given assay.

In a typical HTS campaign, tens of thousands to millions of compounds are tested in a miniaturized format, such as 1536-well plates. nih.gov The process is highly automated to ensure speed and reproducibility. For example, an HTS campaign led to the identification of an imidazo[4,5-h]isoquinolin-7,9-dione as a competitive inhibitor of the Lck kinase, demonstrating how isoquinoline-containing libraries can yield valuable starting points for drug development. nih.gov Hits from HTS undergo a rigorous validation process to eliminate false positives, and the confirmed active compounds then serve as the starting point for lead optimization studies.

Table 5: Typical Workflow of a High-Throughput Screening Campaign

| Step | Description | Outcome |

|---|---|---|

| 1. Assay Development | A robust and automated biochemical or cell-based assay is designed to measure the activity of the target. | A validated screening assay. |

| 2. Primary Screen | A large compound library is tested at a single concentration. nih.gov | A list of initial "hits" showing activity. |

| 3. Hit Confirmation | The initial hits are re-tested to confirm their activity and rule out experimental artifacts. | A set of confirmed hits. |